Lead tetroxide

説明

特性

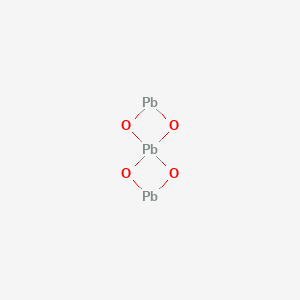

IUPAC Name |

1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.3Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFOQHDPRMAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O1[Pb]O[Pb]12O[Pb]O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb3O4, O4Pb3 | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lead(II,IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |

| Record name | Lead tetraoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

9.1 g/cm³ | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1314-41-6 | |

| Record name | Orange lead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to Laboratory Synthesis of Lead Tetroxide (Pb₃O₄)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for qualified professionals in controlled laboratory settings. Lead compounds, including lead tetroxide and its precursors, are highly toxic.[1][2] They can be harmful if inhaled or ingested and are recognized as carcinogens and teratogens.[1] All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[2] Disposal of all lead-containing waste must comply with hazardous waste regulations.[2]

Introduction

This compound (Pb₃O₄), commonly known as red lead or minium, is an inorganic compound with a vibrant red-orange color.[3] It is a mixed-valence compound, formally described as lead(II,IV) oxide, indicating the presence of lead in both +2 and +4 oxidation states.[3][4][5] Historically used as a pigment in paints and ceramics, its modern applications are found in the production of lead glass, anti-corrosion primers for steel structures, and in the manufacturing of some lead-acid batteries.[1][3][6]

This guide details established laboratory-scale methods for the synthesis of this compound, focusing on thermal oxidation techniques. It provides detailed protocols, comparative data, and workflow visualizations to assist researchers in the controlled preparation of this compound.

Physical and Chemical Properties

This compound is a dense, crystalline powder that is insoluble in water and alcohol.[1][6] It is soluble in certain acids, such as glacial acetic acid and hot hydrochloric acid.[1][6] The compound is stable but decomposes upon heating to approximately 500°C to yield lead(II) oxide and oxygen.[2][6]

| Property | Value |

| Chemical Formula | Pb₃O₄ |

| Molar Mass | 685.6 g/mol [3][7] |

| Appearance | Bright red-orange crystalline powder[3][6] |

| Density | 8.3 - 9.1 g/cm³[2][6] |

| Melting Point | 500°C (Decomposes)[2][3][6] |

| Solubility | Insoluble in water and ethanol.[1][6] Soluble in hot HCl, glacial acetic acid.[1][6] |

| CAS Number | 1314-41-6[1] |

Synthesis Methodologies

The primary laboratory methods for synthesizing this compound involve the controlled thermal oxidation of lead(II) compounds in the presence of air (oxygen). The temperature is a critical parameter, as insufficient heat will lead to an incomplete reaction, while excessive heat will cause the decomposition of the desired product back to lead(II) oxide.[2][8]

Method 1: Thermal Oxidation of Lead(II) Oxide (Massicot)

This is the most direct and widely cited method for preparing this compound. It involves heating yellow lead(II) oxide (PbO, also known as massicot or litharge) in a furnace with a continuous supply of air.[1][2]

-

Place a quantity of finely ground lead(II) oxide (PbO) powder into a ceramic crucible.

-

Place the crucible in a programmable muffle furnace.

-

Ensure a steady, gentle flow of air through the furnace to provide the necessary oxygen for the reaction.

-

Slowly heat the furnace to a temperature between 450°C and 480°C.[2]

-

Maintain this temperature for several hours to ensure complete conversion. The reaction progress can be monitored by the color change from yellow (PbO) to bright orange-red (Pb₃O₄).

-

Once the conversion is complete, turn off the furnace and allow the crucible to cool slowly to room temperature. Rapid cooling can sometimes reverse the reaction.[9]

-

The resulting product is this compound powder.

Chemical Equation: 6PbO (s) + O₂ (g) → 2Pb₃O₄ (s)[2][10]

Method 2: Thermal Decomposition of Basic Lead(II) Carbonate

This method uses basic lead(II) carbonate, also known as white lead (2PbCO₃·Pb(OH)₂), as the starting material. Research suggests this precursor can yield a pure Pb₃O₄ phase.[11][12] The process involves the initial decomposition of the basic carbonate to PbO, which is then oxidized in situ to Pb₃O₄.

-

Place a measured amount of basic lead(II) carbonate powder into a ceramic crucible.

-

Position the crucible in a muffle furnace.

-

Slowly raise the temperature to approximately 300°C to initiate the decomposition of the basic carbonate into lead(II) oxide, water, and carbon dioxide.[8]

-

After the initial decomposition, further increase the temperature to the optimal range for oxidation, approximately 470-475°C.[8][11]

-

Hold the sample at this temperature for an extended period (e.g., 2 to 24 hours), ensuring a sufficient supply of air.[8][13] Intermittent grinding between heating steps can promote a more complete reaction by exposing unreacted material.[12]

-

After the heating period, allow the sample to cool slowly to room temperature inside the furnace.

-

The final product is a fine, red-orange powder of this compound.

Chemical Equations:

-

3 [2PbCO₃·Pb(OH)₂] (s) + O₂ (g) → 2Pb₃O₄ (s) + 6CO₂ (g) + 3H₂O (g) (Overall Reaction)[14]

-

Intermediate Step: 2PbCO₃·Pb(OH)₂ (s) → 3PbO (s) + 2CO₂ (g) + H₂O (g)[8]

-

Oxidation Step: 6PbO (s) + O₂ (g) → 2Pb₃O₄ (s)

Summary of Synthesis Parameters

The table below provides a comparative overview of the key experimental parameters for the described laboratory synthesis methods.

| Parameter | Method 1: Oxidation of PbO | Method 2: Decomposition of Basic Lead Carbonate |

| Starting Material | Lead(II) Oxide (PbO) | Basic Lead(II) Carbonate (2PbCO₃·Pb(OH)₂) |

| Atmosphere | Air (Oxygen) | Air (Oxygen) |

| Optimal Temp. | 450 - 480°C[2] | 470 - 475°C[8][11] |

| Reaction Time | Several hours | 2 - 24 hours[8][13] |

| Key Process | Direct Oxidation | Decomposition followed by Oxidation |

| Byproducts | None | Carbon Dioxide (CO₂), Water (H₂O) |

Conclusion

The synthesis of this compound in a laboratory setting is readily achievable through the controlled thermal oxidation of common lead(II) compounds. The most direct method involves the heating of lead(II) oxide, while the thermal decomposition of basic lead carbonate also provides a reliable pathway to the pure product.[12] Success in either method is critically dependent on precise temperature control to facilitate the oxidation to Pb₃O₄ while preventing its subsequent decomposition. Due to the significant health risks associated with lead compounds, stringent adherence to safety protocols is mandatory for all handling, synthesis, and disposal procedures.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Lead(II,IV) oxide - Sciencemadness Wiki [sciencemadness.org]

- 3. wtcproducts.eu [wtcproducts.eu]

- 4. Lead oxide - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Lead » trithis compound [winter.group.shef.ac.uk]

- 6. chembk.com [chembk.com]

- 7. This compound | O4Pb3 | CID 16685188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dcr.fct.unl.pt [dcr.fct.unl.pt]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistrypage.in [chemistrypage.in]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ciarte.pt [ciarte.pt]

- 13. CN103022593B - Method for preparing lead tetraoxide from waste lead-acid batteries and application - Google Patents [patents.google.com]

- 14. reddit.com [reddit.com]

Unraveling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Lead Tetroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of lead tetroxide (Pb₃O₄), a compound of significant interest in various scientific and industrial fields. This document details the crystallographic parameters of its primary and high-pressure phases, outlines the experimental protocols for its characterization using X-ray and neutron diffraction, and provides a step-by-step guide to Rietveld refinement for in-depth structural analysis.

Crystal Structure of this compound: A Summary of Key Phases

This compound, commonly known as minium or red lead, predominantly crystallizes in a tetragonal system at ambient conditions.[1] However, it undergoes phase transitions to orthorhombic structures under high pressure.[2] The crystallographic data for these phases are summarized below.

Ambient Pressure Phase (Tetragonal)

At standard temperature and pressure, this compound adopts a tetragonal crystal structure.[1] This phase is characterized by the space group P4₂/mbc.[1][3] The structure contains two crystallographically distinct lead sites, Pb(II) and Pb(IV), reflecting its mixed-valence nature (2PbO·PbO₂).[4]

Table 1: Crystallographic Data for Tetragonal this compound (Minium)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | P4₂/mbc | [1][3] |

| Unit Cell Parameters | a = 8.811(5) Å, c = 6.563(3) Å | [1] |

| Unit Cell Volume | 509.51 ų | [5] |

| Formula Units (Z) | 4 | [1] |

The Pb(IV) ions are octahedrally coordinated to six oxygen atoms, forming chains of edge-sharing PbO₆ octahedra. The Pb(II) ions exhibit a more irregular coordination due to the presence of a stereochemically active lone pair of electrons.[2]

High-Pressure Phases (Orthorhombic)

Under the application of high pressure, this compound undergoes reversible phase transitions. The first transition occurs at approximately 0.11-0.3 GPa to an orthorhombic phase with the space group Pbam.[2] A second transition to another orthorhombic phase, also with space group Pbam but with a halved c-axis, is observed between 5.54 and 6.6 GPa.[2]

Table 2: Crystallographic Data for High-Pressure Orthorhombic Phases of this compound

| Parameter | Phase II (0.11-0.3 GPa) | Phase III (5.54-6.6 GPa) | Reference |

| Crystal System | Orthorhombic | Orthorhombic | [2] |

| Space Group | Pbam | Pbam | [2][6] |

These high-pressure studies reveal the compressibility and structural flexibility of the this compound framework.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound relies on diffraction techniques that probe the arrangement of atoms in the solid state. Powder X-ray diffraction (XRD) and neutron diffraction are the primary methods employed for this purpose.

Powder X-ray Diffraction (XRD)

Powder XRD is a fundamental technique for identifying crystalline phases and determining their crystal structures.

Proper sample preparation is crucial for obtaining high-quality diffraction data.

-

Grinding: The this compound sample should be finely ground to a homogenous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites, which is essential for accurate intensity measurements.

-

Sample Mounting: The powdered sample is then mounted onto a sample holder. A common method is to pack the powder into a shallow well in the holder and gently press it to create a flat, smooth surface. Care should be taken to avoid preferred orientation, where the crystallites align in a non-random way.

A typical powder XRD experiment for this compound would involve the following steps:

-

Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

-

Scan Parameters: The diffraction pattern is recorded over a 2θ range of 10-120°, with a step size of 0.02° and a counting time of 1-2 seconds per step.

-

Data Acquisition: The instrument control software is used to execute the scan and collect the diffraction data.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lead(II,IV) Oxide (Pb₃O₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II,IV) oxide, commonly known as red lead or minium, is an inorganic compound with the chemical formula Pb₃O₄.[1][2] It is a bright orange-red crystalline or amorphous powder valued for its anti-corrosion properties and historical use as a pigment.[1][2][3] Structurally, it is a mixed-valence compound, best described as a plumbous orthoplumbate, 2[Pb²⁺][Pb⁴⁺O₄], effectively a 2:1 stoichiometric mixture of lead(II) oxide (PbO) and lead(IV) oxide (PbO₂).[2][4] This unique composition governs its distinct chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical and chemical properties of Pb₃O₄, detailed experimental protocols for its characterization, and relevant safety information for laboratory professionals.

Physical Properties

Pb₃O₄ is a dense, odorless, crystalline powder, notable for its vibrant red-orange color.[3][5] It is highly insoluble in water and alcohol but will dissolve in certain acids and alkaline solutions.[3][6] Historically, its primary application was as a pigment in paints and as a protective anti-rust coating for steel structures, a use now curtailed due to its toxicity.[2][3]

General Physical Data

The fundamental physical constants for Lead(II,IV) Oxide are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | Pb₃O₄ |

| Molar Mass | 685.6 g/mol [3] |

| Appearance | Bright red-orange crystalline powder[1][5] |

| Odor | Odorless[3][5] |

| Density | 8.3 - 9.1 g/cm³[1][2] |

| Melting Point | 500 °C (decomposes)[1][3] |

| Boiling Point | 800 °C (decomposes)[6] |

| Water Solubility | Insoluble[1][6] |

| Alcohol Solubility | Insoluble[6] |

Crystal Structure

At room temperature, Pb₃O₄ typically possesses a tetragonal crystal structure.[7] This compound is known to exist in different polymorphs, including an orthorhombic phase.[8] The structure consists of Pb(IV)O₆ octahedra and asymmetrically coordinated Pb(II) atoms, which form irregular pyramids with oxygen atoms.[7][9]

| Crystal System Parameter | Value |

| Crystal System (Room Temp) | Tetragonal[7] |

| Space Group | P4₂/mbc[7] |

| Unit Cell Axes (Tetragonal) | a = 0.8811 nm, c = 0.6563 nm[7] |

| Coordination Geometry | Pb(IV) in distorted octahedra; Pb(II) in irregular pyramids[7][9] |

Chemical Properties

The chemistry of Pb₃O₄ is dominated by its mixed-valence nature. The presence of both Pb²⁺ and Pb⁴⁺ ions allows it to participate in both acid-base and redox reactions.[4]

It is thermally unstable at high temperatures, decomposing back to lead(II) oxide and oxygen above 500 °C.[1] Pb₃O₄ is a strong oxidizing agent, a property attributed to the Pb⁴⁺ ion. This is demonstrated in its reaction with hydrochloric acid, where it oxidizes Cl⁻ ions to chlorine gas.[4][10] In contrast, when reacting with a non-reducing, oxidizing acid like nitric acid, only the basic Pb(II) oxide component reacts, leaving lead(IV) oxide undissolved.[1][4]

Key Chemical Reactions

| Reaction | Equation |

| Thermal Decomposition | 2Pb₃O₄(s) → 6PbO(s) + O₂(g) (at >500 °C)[1] |

| Reaction with Nitric Acid | Pb₃O₄ + 4HNO₃ → 2Pb(NO₃)₂ + PbO₂ + 2H₂O[1][4] |

| Reaction with Hydrochloric Acid | Pb₃O₄ + 8HCl → 3PbCl₂ + Cl₂ + 4H₂O[4][10] |

| Synthesis from Lead(II) Oxide | 6PbO + O₂ → 2Pb₃O₄ (at ~450 °C)[1] |

Thermodynamic Properties

The thermodynamic data for Pb₃O₄ are crucial for understanding its stability and formation.

| Property | Value |

| Standard Enthalpy of Formation (ΔHᵮ°) | -718.81 kJ/mol[11] |

| Standard Gibbs Free Energy of Formation (ΔGᵮ°) | -601.66 kJ/mol[11] |

| Standard Molar Entropy (S°) | 212.13 J/(mol·K)[11] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Pb₃O₄ are provided below. These protocols are intended as a guide and may require optimization based on available instrumentation and specific research objectives.

Protocol 1: Laboratory Synthesis of Pb₃O₄ via Calcination

This protocol describes the synthesis of Pb₃O₄ by the thermal oxidation of lead(II) oxide (PbO).

-

Starting Material: Begin with high-purity lead(II) oxide (PbO) powder.

-

Preparation: Place the PbO powder in a ceramic crucible, spreading it thinly to maximize surface area exposure to air.

-

Calcination: Place the crucible in a muffle furnace. Heat the furnace to approximately 450 °C in an air atmosphere.[1]

-

Reaction Time: Maintain this temperature for several hours (e.g., 2-4 hours) to ensure complete conversion. The powder will change color from yellow/orange (PbO) to a distinct red-orange (Pb₃O₄). A four-step procedure involving two calcinations at 400 °C followed by two at 450 °C, each for 2 hours with intermediate grinding, has been shown to be effective.[3]

-

Cooling: After the heating period, turn off the furnace and allow the sample to cool slowly to room temperature inside the furnace.

-

Grinding & Storage: Once cooled, gently grind the resulting Pb₃O₄ product into a fine, homogeneous powder using an agate mortar and pestle.[3] Store the final product in a sealed, labeled container.

Protocol 2: Crystal Structure Analysis by Powder X-ray Diffraction (XRD)

This protocol outlines the procedure for characterizing the crystalline phase of a synthesized Pb₃O₄ sample.

-

Sample Preparation:

-

Take a small amount (typically 100-200 mg) of the Pb₃O₄ powder.

-

Grind the sample to a fine, uniform powder (particle size <10 µm is ideal) using an agate mortar and pestle to ensure random orientation of the crystallites and minimize particle size effects.[1][6]

-

Carefully pack the powder into a sample holder, ensuring the surface is flat and flush with the holder's surface. A glass slide can be used to gently press and level the surface.[2]

-

-

Instrument Setup:

-

Data Acquisition:

-

Data Analysis:

-

Process the resulting diffractogram to identify the peak positions (2θ values) and intensities.

-

Compare the experimental pattern with standard reference patterns from a crystallographic database (e.g., ICDD PDF-4+) to confirm the phase identity of Pb₃O₄ and check for the presence of any impurities (e.g., unreacted PbO).

-

Protocol 3: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol is used to determine the thermal decomposition temperature of Pb₃O₄.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the fine Pb₃O₄ powder into a TGA crucible (typically alumina (B75360) or platinum).[4]

-

-

Instrument Setup:

-

Place the crucible onto the TGA's high-precision balance.

-

Set the purge gas. For studying decomposition in an inert environment, use nitrogen or argon with a flow rate of 20-50 mL/min. To study oxidative behavior, use air.[13]

-

-

Heating Program:

-

Program the furnace to heat the sample from room temperature to approximately 700 °C.

-

Use a constant heating rate (e.g., 10 °C/min).[13]

-

-

Data Collection & Analysis:

-

The instrument will record the sample's mass as a function of temperature.

-

Analyze the resulting TGA curve (thermogram). A significant weight loss will be observed starting around 500-550 °C, corresponding to the release of oxygen as Pb₃O₄ decomposes to PbO.[1][12]

-

The onset temperature of this weight loss step is taken as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of mass loss.

-

Experimental Workflow Visualization

The logical flow for the synthesis and characterization of Pb₃O₄ can be visualized as a sequential process. This involves the initial synthesis from a precursor, followed by purification and subsequent analysis using various techniques to confirm its identity, purity, and properties.

Caption: Experimental workflow for the synthesis and characterization of Pb₃O₄.

Safety and Handling

Lead(II,IV) oxide is a hazardous substance and requires strict handling protocols.[2]

-

Toxicity: Harmful if swallowed or inhaled.[14][15] It is classified as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure.[14][15]

-

Handling: Use only in a well-ventilated area, preferably within a fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Avoid the formation of dust.[16]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, away from reducing agents and combustible materials.[5][6]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[14] Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects.[14][15]

References

- 1. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 2. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 3. ciarte.pt [ciarte.pt]

- 4. epfl.ch [epfl.ch]

- 5. Heterogeneous Atmospheric Chemistry of Lead Oxide Particles with Nitrogen Dioxide Increases Lead Solubility: Environmental and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 7. etamu.edu [etamu.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. mse.washington.edu [mse.washington.edu]

- 11. retsch.com [retsch.com]

- 12. mcgill.ca [mcgill.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Methods of determination of lead oxides [diposit.ub.edu]

- 16. studycorgi.com [studycorgi.com]

The Thermal Decomposition of Lead Tetroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead tetroxide (Pb₃O₄), commonly known as red lead or minium, is a mixed-valence lead oxide with significant applications in various industrial processes, including the manufacturing of batteries, paints, and ceramics. Understanding its thermal stability and decomposition pathway is critical for process optimization, safety, and the development of new materials. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, consolidating available data on its decomposition temperature, reaction products, and the methodologies used for its characterization.

Decomposition Pathway

This compound is a crystalline solid that is stable at ambient temperatures. Upon heating, it undergoes a single-step decomposition process. The generally accepted thermal decomposition reaction for this compound involves its reduction to lead(II) oxide (PbO) with the liberation of oxygen gas.

The balanced chemical equation for this reaction is:

2Pb₃O₄(s) → 6PbO(s) + O₂(g) [1]

This decomposition is an endothermic process that typically commences at temperatures around 500°C.[2] The resulting lead(II) oxide is a yellow solid.

Quantitative Thermal Analysis Data

While direct and comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on pure this compound are not extensively detailed in publicly available literature, data from the multi-stage thermal decomposition of lead dioxide (PbO₂) provides valuable insights. The decomposition of PbO₂ proceeds through several intermediate, non-stoichiometric oxides, including phases that correspond to the stoichiometry of Pb₃O₄. The following table summarizes quantitative data for the decomposition stages relevant to the transformation of lead oxides around the Pb₃O₄ composition to PbO.

Table 1: Summary of Thermal Decomposition Data for Lead Oxides

| Decomposition Stage | Onset Temperature (Tₑ) / °C | Peak Temperature (Tₚ) / °C | Enthalpy Change (-ΔH) / J g⁻¹ | Source |

| PbO₁.₅₉ → PbO₁.₄₃ | 405.0 | 460.0 | 8.885 | [3] |

| PbO₁.₄₃ → PbO₁.₂₉ | 455.3 | 482.9 | 47.974 | [3] |

| PbO₁.₂₉ → PbO | 504.3 | 546.3 | 70.454 | [3] |

Note: The data presented is from the thermal analysis of PbO₂ at a scanning rate of 2°C min⁻¹. The stoichiometry of Pb₃O₄ (PbO₁.₃₃) falls within the latter stages of this decomposition process.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the use of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, which corresponds to the release of oxygen during decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The crucible is placed in a thermogravimetric analyzer.

-

Atmosphere: A controlled atmosphere is established, typically an inert gas such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700°C) at a constant, linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature). The first derivative of this curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, allowing for the determination of the reaction enthalpy.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained within the cell.

-

Heating Program: The sample and reference are subjected to the same linear heating program as in the TGA analysis (e.g., a heating rate of 10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events, such as decomposition, are observed as peaks on the DSC curve. The area under the peak is proportional to the enthalpy change of the reaction.

Visualizations

Decomposition Pathway

Caption: Thermal decomposition of this compound to lead(II) oxide and oxygen.

Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

References

"lead tetroxide CAS number and safety data"

An In-depth Technical Guide to Lead Tetroxide: CAS Number and Safety Data

This guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for this compound. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: Red Lead, Minium, Trilead tetraoxide, Lead(II,IV) oxide[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | Pb3O4 | [3][4][6] |

| Molecular Weight | 685.57 g/mol | [3][6][7] |

| Appearance | Red/Orange fine powder | [3][4][6][8] |

| Melting Point | 500 °C (decomposes) | [2][3][6][8] |

| Boiling Point | 800 °C | [3] |

| Density | 9.1 g/cm³ | [3][8] |

| Water Solubility | Insoluble | [2][3][8] |

| Vapor Pressure | 1.3 kPa (at 0 °C) | [2] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD50 | 630 mg/kg | Rat | Intraperitoneal | [2] |

| LDL₀ | 1000 mg/kg | Guinea Pig | Oral | [5] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes | Source |

| OSHA (PEL) | 0.05 mg/m³ | 8-hour TWA | [9][10] |

| NIOSH (REL) | 0.05 mg/m³ | 10-hour TWA | [9][11] |

| ACGIH (TLV) | 0.05 mg/m³ | 8-hour TWA | [8][9] |

Table 4: GHS Hazard Information

| Classification | Code | Description | Source |

| Oxidizing Solids | H272 | May intensify fire; oxidizer | [5] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [5] |

| Carcinogenicity | H350 | May cause cancer | [5] |

| Reproductive Toxicity | H360 | May damage fertility or the unborn child | [5] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | [5] |

| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life | [12] |

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects | [12] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not publicly available in the provided search results. This data is typically generated following standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or national regulatory bodies. For specific experimental methodologies, it is recommended to consult the primary toxicological studies for this compound.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.

Caption: A workflow diagram for the safe handling of this compound.

References

- 1. resources.finalsite.net [resources.finalsite.net]

- 2. Lead(II,IV) oxide - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound / Lead (II,IV) Oxide / Minium Pb3O4 High Quality Fine Powder – Amertek [amertek.co.uk]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. Lead (IV) Oxide, red | Lead tetraoxide | Pb3O4 - Ereztech [ereztech.com]

- 7. pyrodata.com [pyrodata.com]

- 8. ICSC 1002 - this compound [inchem.org]

- 9. nj.gov [nj.gov]

- 10. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Lead [cdc.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Thermodynamic Stability of Lead Oxide Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the primary lead oxide phases: litharge and massicot (PbO), lead dioxide (PbO₂), and minium (Pb₃O₄). Understanding the thermodynamic properties of these compounds is crucial for a wide range of applications, from the development of lead-acid batteries and sensors to ensuring the stability of lead-based pigments and catalysts. This document summarizes key thermodynamic data, details common experimental protocols for their determination, and illustrates the relationships between these phases.

Introduction to Lead Oxide Phases

Lead oxides are a family of inorganic compounds with lead in different oxidation states. The most common and technologically important phases are:

-

Lead(II) Oxide (PbO): This oxide exists in two polymorphs. The tetragonal form, α-PbO, is known as litharge and is stable at lower temperatures.[1] The orthorhombic form, β-PbO, is called massicot and is the stable form at higher temperatures.[1] The transition between litharge and massicot is reversible and occurs at approximately 488 °C.[1]

-

Lead Dioxide (PbO₂): Also known as plumbic oxide, this is a strong oxidizing agent and is the key component of the cathode in lead-acid batteries. It typically has a rutile-like crystal structure.

-

Lead(II,IV) Oxide (Pb₃O₄): Commonly known as red lead or minium, this mixed-valence compound can be thought of as a combination of PbO and PbO₂. It is known for its vibrant red color and its use as a pigment and in the manufacturing of batteries and rust-proof primers.

The stability of these phases is dictated by thermodynamic parameters, primarily the Gibbs free energy of formation, which is influenced by temperature and pressure.

Thermodynamic Data of Lead Oxide Phases

The thermodynamic stability of a compound is quantified by its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°). The values for the key lead oxide phases at standard conditions (298.15 K and 1 bar) are summarized in the table below for easy comparison.

| Lead Oxide Phase | Chemical Formula | Crystal System | Molar Mass ( g/mol ) | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| Lead(II) Oxide (Litharge) | α-PbO | Tetragonal | 223.20 | -219.0[2] | 67.8[3] | -188.5[1] |

| Lead(II) Oxide (Massicot) | β-PbO | Orthorhombic | 223.20 | -217.3[2] | 69.5[3] | -187.9[1] |

| Lead Dioxide | PbO₂ | Tetragonal | 239.20 | -277.4[2] | 68.4[3] | -217.3[1] |

| Lead(II,IV) Oxide (Minium) | Pb₃O₄ | Tetragonal | 685.60 | -718.4[2] | 211.3[4] | -601.2[4] |

Note: Values can vary slightly between different sources due to experimental uncertainties.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of lead oxides relies on several key experimental techniques. Below are detailed methodologies for the most common approaches.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is a standard method for determining the heat of combustion, which can then be used to calculate the enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity lead metal is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Assembly: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

-

Immersion: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically via a fuse wire. The combustion of the lead with oxygen to form a specific lead oxide is an exothermic reaction, releasing heat.

-

Temperature Measurement: The heat released by the reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded once thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system.

-

Enthalpy of Formation: The standard enthalpy of formation of the lead oxide is then determined using Hess's Law, by combining the experimental heat of combustion with the known enthalpies of formation of the other reactants and products.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful technique for studying thermal transitions, such as phase changes and decomposition reactions.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of the lead oxide is placed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC furnace. The desired temperature program is set, which typically involves heating the sample at a constant rate over a specified temperature range. An inert gas, such as nitrogen, is purged through the system to provide a controlled atmosphere.

-

Heating and Measurement: As the furnace temperature increases, the DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: When the sample undergoes a thermal event (e.g., a phase transition from α-PbO to β-PbO or the decomposition of PbO₂), there will be a change in the heat flow, which is recorded as a peak or a shift in the baseline of the DSC thermogram. The temperature at which the event occurs and the enthalpy change associated with it can be determined by analyzing the peak. For instance, the decomposition of PbO₂ to Pb₃O₄ and then to PbO can be observed as distinct endothermic peaks.[5]

Electrochemical Methods for Gibbs Free Energy of Formation

Electrochemical cells can be used to directly measure the Gibbs free energy of formation of a metal oxide.

Methodology:

-

Cell Construction: A solid-state electrochemical cell is constructed. For determining the Gibbs free energy of formation of PbO, a typical cell configuration would be: Pb, PbO | YSZ | O₂ (air) Where Pb, PbO is the working electrode (a mixture of lead and lead oxide), YSZ (Yttria-Stabilized Zirconia) is a solid oxide electrolyte that conducts oxygen ions at high temperatures, and O₂ (air) is the reference electrode with a known oxygen partial pressure.

-

Temperature Control: The cell is placed in a furnace and heated to a specific, constant temperature.

-

Electromotive Force (EMF) Measurement: The potential difference (EMF) between the two electrodes is measured using a high-impedance voltmeter. This EMF is generated due to the difference in the chemical potential of oxygen at the two electrodes.

-

Calculation of Gibbs Free Energy: The Gibbs free energy of the cell reaction is related to the measured EMF by the Nernst equation: ΔG = -nFE where:

-

ΔG is the Gibbs free energy change for the reaction.

-

n is the number of moles of electrons transferred in the cell reaction.

-

F is the Faraday constant (96,485 C/mol).

-

E is the measured EMF of the cell.

-

-

Determination of ΔGf°: From the Gibbs free energy of the cell reaction, the standard Gibbs free energy of formation of the lead oxide can be calculated. By performing measurements at different temperatures, the temperature dependence of the Gibbs free energy can also be determined.

Visualizing Relationships and Workflows

Thermal Decomposition Pathway of Lead Oxides

The following diagram illustrates the sequential decomposition of lead dioxide upon heating, highlighting the formation of intermediate oxides.

References

"synthesis of lead tetroxide nanoparticles"

An In-depth Technical Guide to the Synthesis of Lead Tetroxide (Pb₃O₄) Nanoparticles

Introduction

This compound (Pb₃O₄), commonly known as red lead or minium, is a mixed-valence compound containing both Pb(II) and Pb(IV) oxides. It possesses unique physicochemical properties, including high density, corrosion resistance, and specific electrochemical and photoelectric characteristics.[1] In the realm of nanotechnology, the synthesis of this compound nanoparticles has garnered significant attention due to their enhanced surface-area-to-volume ratio, which amplifies their catalytic, sensing, and energy storage capabilities. These nanoparticles are integral to the development of advanced materials for batteries, gas sensors, pigments, and as catalysts in various chemical reactions.[2][3]

This guide provides a comprehensive overview of the principal methodologies for synthesizing this compound nanoparticles, tailored for researchers, scientists, and professionals in drug development and materials science. It includes detailed experimental protocols, a comparative summary of quantitative data, and logical diagrams illustrating the synthesis workflows and parameter dependencies.

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound nanoparticles can be achieved through several routes, including chemical precipitation, thermal decomposition, solvothermal methods, and green synthesis. The choice of method significantly influences the nanoparticles' morphology, size, and phase purity.

Chemical Precipitation

Chemical precipitation is a widely used "bottom-up" approach that involves the reaction of a lead salt precursor with a precipitating agent, typically a strong base, in a solution. This method is valued for its simplicity, scalability, and control over particle size by adjusting reaction parameters.

Experimental Protocol: Chemical Precipitation of Pb₃O₄ Nanoparticles [4]

-

Precursor Preparation: Prepare an aqueous solution of lead nitrate (B79036) (Pb(NO₃)₂) or lead acetate (B1210297) (Pb(C₂H₃O₂)₂).[1][4]

-

Precipitating Agent: Prepare a separate aqueous solution of sodium hydroxide (B78521) (NaOH).

-

Reaction: Add the lead salt solution to the NaOH solution under vigorous stirring. The reaction initiates the precipitation of lead hydroxide.

-

Transformation: Continue stirring the solution. The initial precipitate transforms into lead oxide nanoparticles. The reaction of lead nitrate with sodium hydroxide can yield spherical Pb₃O₄ nanoparticles.[4]

-

Washing: Once the reaction is complete, allow the precipitate to settle. Decant the supernatant and wash the precipitate multiple times with deionized water to remove unreacted ions.

-

Filtration and Drying: Filter the washed precipitate using a Buchner funnel and dry it in an oven at approximately 90°C overnight.[5]

-

Calcination (Optional): To ensure the formation of the desired Pb₃O₄ phase and improve crystallinity, the dried powder can be calcined at elevated temperatures (e.g., 400-600°C). The temperature can influence the final phase, with transformations from tetragonal to orthorhombic structures observed at higher temperatures.[2]

Thermal Decomposition

Thermal decomposition involves heating a lead-containing precursor to a specific temperature at which it decomposes to form this compound. This method is effective for producing crystalline nanoparticles with a narrow size distribution.

Experimental Protocol: Thermal Decomposition of β-PbO₂ to Pb₃O₄ [1]

-

Precursor Synthesis: First, synthesize β-PbO₂ nanorods. This can be achieved through chemical methods, for example, by reacting lead acetate with a strong oxidizing agent in an aqueous solution.

-

Decomposition: Place the obtained β-PbO₂ nanorods in a furnace.

-

Heating: Heat the material to a decomposition temperature of 420°C.

-

Transformation: Maintain this temperature to allow for the complete decomposition of β-PbO₂ into Pb₃O₄ nanocrystals. This process has been shown to yield crystallites of approximately 20 nm.[1]

-

Cooling: After the designated time, allow the furnace to cool down to room temperature.

-

Collection: Collect the resulting Pb₃O₄ nanoparticle powder.

Solvothermal Synthesis

The solvothermal method is a versatile technique where the synthesis is carried out in a closed vessel (autoclave) using a solvent at a temperature above its boiling point. The choice of solvent can significantly affect the phase and morphology of the final product.

Experimental Protocol: Solvothermal Synthesis of Pb₃O₄ [6]

-

Precursor Solution: Dissolve a lead precursor, such as lead acetate, in a selected solvent (e.g., water, methanol, propanol, or butanol).

-

Autoclave Sealing: Transfer the solution into a Teflon-lined stainless-steel autoclave and seal it tightly.

-

Heating: Place the autoclave in an oven and heat it to a specific temperature for a set duration. For instance, maintaining the reaction for 12 hours can result in the Pb₃O₄ phase regardless of the solvent used (water, methanol, propanol, or butanol).[6]

-

Cooling: After the reaction, allow the autoclave to cool naturally to room temperature.

-

Product Recovery: Open the autoclave and collect the precipitate.

-

Washing and Drying: Wash the product with deionized water and ethanol (B145695) to remove any residual reactants and then dry it in an oven.

Green Synthesis

Green synthesis utilizes biological entities like plant extracts as reducing and capping agents, offering an environmentally friendly, cost-effective, and simple alternative to conventional chemical methods.

Experimental Protocol: Green Synthesis using Helichrysum sanguineum Extract [7]

-

Plant Extract Preparation: Prepare an aqueous extract from the desired plant material (e.g., Helichrysum sanguineum). This is typically done by boiling the plant powder in deionized water and then filtering the solution.[7]

-

Precursor Solution: Prepare an aqueous solution of a lead salt, such as lead bromide (PbBr₂), and heat it to around 70°C with stirring.[7]

-

Reaction: Slowly add the plant extract to the heated lead salt solution. A color change in the solution indicates the formation of nanoparticles.[7]

-

Separation: After the reaction is complete, separate the synthesized nanoparticles from the solution by centrifugation at high speed (e.g., 5,000 rpm for 15 minutes).[8]

-

Washing and Drying: Wash the collected nanoparticles with deionized water to remove impurities and then dry them. The resulting nanoparticles often have a spherical or semi-spherical shape with an average size under 100 nm.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods reported in the literature, allowing for easy comparison of outcomes.

| Synthesis Method | Lead Precursor | Other Key Reagents | Temperature (°C) | Avg. Particle Size (nm) | Morphology | Reference |

| Chemical Precipitation | Lead Nitrate | Sodium Hydroxide | Ambient, then calcination | ~46 | Spherical | [4] |

| Chemical Precipitation | Lead Acetate | Sodium Hydroxide | 90 | 60-99 | Not specified | [2][5] |

| Thermal Decomposition | β-PbO₂ Nanorods | N/A | 420 | ~20 | Nanocrystals | [1] |

| Sol-Gel | Not specified | Not specified | 550-600 | ~45 | Not specified | [2] |

| Green Synthesis | Lead Bromide | H. sanguineum extract | 70 | < 100 | Spherical, Semi-spherical | [7] |

| Green Synthesis | Lead Chloride | M. indica extract | Ambient | 0.6 - 85 | Not specified | [8] |

| Solvothermal | Lead Acetate | Water, Methanol, etc. | Not specified | Not specified | Aggregated nanostructures | [6] |

| Characterization Data | Value | Synthesis Method | Reference |

| Optical Band Gap | 1.68 - 2.08 eV | Solvothermal | [6] |

| Optical Band Gap | 4.2 eV | Green Synthesis | [7] |

| FTIR Peak (Pb-O Stretch) | 676 cm⁻¹ | Green Synthesis | [7] |

| FTIR Peaks (Pb-O) | 466.74 cm⁻¹, 557.39 cm⁻¹ | Chemical Precipitation | [5] |

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the factors influencing the synthesis outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. syncsci.com [syncsci.com]

- 5. arxiv.org [arxiv.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Red Lead (Minium) in Science

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the historical scientific applications of red lead (minium, lead(II,IV) oxide, Pb₃O₄). It explores its synthesis based on historical records, its use in early scientific and proto-scientific endeavors such as alchemy and glass manufacturing, and the chemical principles underlying its properties and degradation.

Introduction: The Significance of a Synthetic Pigment

Red lead, also known as minium, is a vibrant orange-red pigment that holds a significant place in the history of science as one of the earliest artificially prepared chemical compounds.[1] Its synthesis, dating back to ancient Rome, Greece, and Han Dynasty China, represents a foundational example of applied chemistry.[1][2] Historically, the term "minium" was ambiguous, often used interchangeably for red lead as well as the more expensive mineral pigment cinnabar (mercuric sulfide), leading to considerable confusion in ancient texts.[1]

This guide focuses on the scientific and technical applications of red lead, moving beyond its well-documented use in art and manuscript illumination. We will examine the historical protocols for its synthesis, its role in the development of materials like glass, its early use in corrosion protection, and its conceptual importance in the proto-scientific field of alchemy. Furthermore, we will detail the chemical degradation pathways that affect its stability, a subject of ongoing interest in materials science and cultural heritage studies.

Chemical and Physical Properties

Red lead is a mixed-valence compound, lead(II,IV) oxide, with the chemical formula Pb₃O₄. Its properties were empirically understood and utilized long before modern chemistry established its structure. The pigment's high density, opacity, and brilliant color made it highly valuable.[3] However, it is also highly toxic and exhibits chemical instability under certain conditions.

Table 1: Physical and Chemical Properties of Red Lead

| Property | Value / Description | Source(s) |

| Chemical Formula | Pb₃O₄ (or 2PbO·PbO₂) | [4][5] |

| Common Names | Red Lead, Minium, Saturn Red | [6] |

| Color Index | Pigment Red 105 (CI 77578) | [6] |

| Appearance | Bright orange-red crystalline or amorphous powder | [5] |

| Synthesis Method | Roasting of lead white (2PbCO₃·Pb(OH)₂) or litharge (PbO) in air | [1][7] |

| Reactivity with Acids | - Nitric Acid: Turns brown (forms lead peroxide) - Sulfuric Acid/Sulfides: Turns black (forms lead sulfide) - Hydrochloric Acid: Turns white (forms lead chloride) | [3][6] |

| Thermal Stability | Reverts to litharge (β-PbO) at temperatures above ~500°C | [7] |

| Toxicity | Highly toxic by ingestion or inhalation; known carcinogen and teratogen | [6] |

Historical Synthesis: Experimental Protocols

The synthesis of red lead is a multi-step thermal decomposition and oxidation process. Historical recipes, such as those found in the 12th-century treatise De Diversis Artibus by Theophilus, describe heating lead white for extended periods.[4][8][9] Modern reconstructions have elucidated the chemical transformations involved.

Reconstructed Medieval Synthesis Protocol (Based on Theophilus)

This protocol is a reconstruction based on historical texts and modern experimental analysis. The original recipes lacked precise temperature control, relying on the placement within a furnace and observational color changes.

Objective: To synthesize red lead (minium) from lead white (basic lead carbonate).

Starting Material:

-

Lead White (2PbCO₃·Pb(OH)₂): A fine white powder.

Methodology:

-

Preparation: Place approximately 3 grams of lead white powder into a ceramic crucible.

-

Initial Heating (Calcination): Place the crucible in a furnace pre-heated to 300°C. This initiates the decomposition of lead white.

-

Temperature Increase: Slowly increase the furnace temperature. As the temperature rises above 300°C, the lead white decomposes, releasing water and carbon dioxide to form the pale-yellow compound massicot (β-PbO).[3][7]

-

Oxidation Phase: Continue to increase the temperature to approximately 470-475°C. In the presence of atmospheric oxygen, the massicot (β-PbO) oxidizes to form red lead (Pb₃O₄).[7] This stage is critical and temperature-sensitive.

-

Duration and Grinding: Historical recipes call for heating periods lasting from 24 hours to several days.[7] Modern reconstructions show the reaction can occur in hours once the optimal temperature is reached. Some protocols involve intermediate steps of cooling, grinding the powder to ensure even heating and oxidation, and then returning it to the furnace.[10]

-

Cooling: After the heating period, the crucible is removed from the furnace and allowed to cool to room temperature. The resulting product is a fine, orange-red powder.

Table 2: Key Temperature Ranges in Red Lead Synthesis

| Temperature Range | Process | Chemical Transformation | Resulting Compound(s) | Source(s) |

| > 300°C | Decomposition | 2PbCO₃·Pb(OH)₂ → 3PbO + 2CO₂ + H₂O | Massicot (β-PbO) | [7] |

| ~470 - 480°C | Oxidation | 6PbO + O₂ ⇌ 2Pb₃O₄ | Red Lead (Pb₃O₄) | [6][7] |

| > 500°C | Decomposition | 2Pb₃O₄ → 6PbO + O₂ | Massicot (β-PbO) | [7] |

Note: The synthesis of pure Pb₃O₄ is challenging. Historical preparations often contained mixtures of unreacted lead white, massicot, and red lead, depending on the precise control of temperature and atmospheric conditions.[4][8]

Historical Scientific Applications

Alchemy: The Symbolism of Transformation

In alchemy, the precursor to modern chemistry, color was deeply symbolic of chemical change and spiritual transformation. Lead was considered a prime matter, a foundational substance from which other metals could be derived.[9] The transformation of lead (a dull, heavy metal) into a vibrant red substance by simple heating was of profound interest.[3] Redness was associated with the soul, vitality, and life energy.[3] Therefore, the creation of red lead was seen not just as a chemical reaction but as the imbuing of matter with a vital essence, a key step in the alchemical quest for creating life-extending substances or transmuting base metals into gold.[3][9]

Glass and Glaze Manufacturing

The addition of lead oxides to glass has been practiced since at least 1400 BC in Mesopotamia.[8][11] Lead(II) oxide (litharge), the precursor and decomposition product of red lead, was a key ingredient in the formulation of "lead glass" or "lead crystal." The scientific advantages of its inclusion are threefold:

-

Lowers Working Temperature: Lead oxide acts as a flux, significantly lowering the melting point of silica (B1680970) sand. This made glass production less energy-intensive and more manageable for early furnaces.[8]

-

Lowers Viscosity: The addition of lead makes the molten glass less viscous, rendering it easier to shape, mold, and decorate.[8]

-

Increases Refractive Index: This is the most significant optical effect. Lead glass has a much higher refractive index than standard potash glass, causing it to disperse light more effectively. This creates the characteristic brilliance, sparkle, and "fire" associated with crystal.[8]

In medieval Europe, lead glass was used extensively as a base for colored glasses and glazes, particularly in stained glass windows, where it helped imitate the appearance of precious stones.[8]

Corrosion Inhibition for Ferrous Metals

Red lead was one of the most effective anti-corrosion primers for iron and steel for centuries, a direct application of its chemical properties. When mixed with a binder like linseed oil, red lead paint forms a durable, protective coating. The scientific basis for its effectiveness involves the formation of lead soaps upon reaction with the fatty acids in the oil. These compounds are anodic inhibitors, meaning they passivate the metal surface and suppress the electrochemical reactions that cause rust. This made red lead paint essential for protecting ships, railroad cars, and other steel structures from environmental decay, even in saltwater conditions.

Chemical Degradation Pathways

The instability of red lead has been a subject of scientific observation for centuries. Its tendency to discolor is a result of specific chemical reactions with environmental agents. Understanding these degradation pathways is crucial for the conservation of historical artifacts.

-

Darkening (Sulfidation): In the presence of hydrogen sulfide (B99878) (H₂S), often found in polluted air, red lead converts to lead(II) sulfide (PbS, galena), which is black. This is a common cause of darkening seen in old manuscripts and paintings.

-

Whitening (Carbonation & Sulfation): Exposure to light, humidity, and atmospheric carbon dioxide can induce a fading or whitening effect. This process involves the transformation of red lead into lead carbonate (PbCO₃, cerussite) and/or lead sulfate (B86663) (PbSO₄, anglesite), both of which are white compounds.[12] This light-induced fading is famously observed in works by artists like Vincent van Gogh.[13]

-

Reaction with Acids: As a basic oxide, red lead readily reacts with acids, leading to discoloration as noted in Table 1.

Conclusion

Red lead (minium) serves as a compelling case study in the history of materials science. Its synthesis from common lead compounds represents a significant early achievement in pyrotechnology. Beyond its aesthetic use, red lead was integral to proto-scientific and early industrial applications, from the symbolic transformations in alchemy to the practical advancements it enabled in glass manufacturing and corrosion science. The study of its chemical properties, synthesis, and degradation continues to be a relevant field, offering insights into historical technologies and informing modern conservation science. For researchers today, the story of red lead underscores the long history of manipulating material properties to achieve desired scientific and technological outcomes.

References

- 1. Minium (pigment) - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. zenodo.org [zenodo.org]

- 5. coleycooks.com [coleycooks.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. dcr.fct.unl.pt [dcr.fct.unl.pt]

- 8. zenodo.org [zenodo.org]

- 9. encyclopedia.com [encyclopedia.com]

- 10. ciarte.pt [ciarte.pt]

- 11. newyorkstylesausage.com [newyorkstylesausage.com]

- 12. youtube.com [youtube.com]

- 13. Theophilus | The Recipes Project [recipes.hypotheses.org]

"electrochemical properties of lead tetroxide films"

An In-depth Technical Guide to the Electrochemical Properties of Lead Tetroxide Films

Introduction

This compound (Pb₃O₄), also known as red lead or minium, is a mixed-valence compound of lead(II) and lead(IV) oxides. Its unique semiconductor properties have garnered interest in various electrochemical applications, including as an anode material in lead-acid batteries, a photoelectrode in photoelectrochemical cells, and a component in gas sensors. This technical guide provides a comprehensive overview of the electrochemical properties of this compound films, focusing on their synthesis, characterization, and key performance metrics. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the electrochemical behavior of lead-based materials.

Data Presentation

The following tables summarize the key quantitative electrochemical parameters for this compound films as reported in the literature.

Cyclic Voltammetry (CV) Data

Mott-Schottky Analysis Data

Mott-Schottky analysis is a powerful technique to determine the semiconductor properties of a material, such as the flat-band potential (Vₙₒ) and the donor density (Nₐ). For n-type this compound films, the following data has been reported:

| Film Preparation Method | Electrolyte (pH) | Dielectric Constant (ε) | Flat-Band Potential (Vₙₒ vs. SCE) | Donor Density (Nₐ) (cm⁻³) | Reference |

| Annealing of electrodeposited β-PbO₂ on nickel at 450°C for 24h | Buffer solution (7) | 15 | -0.405 | 1.19 x 10¹⁶ | [1] |

| Annealing of electrodeposited PbO₂ | Ferro-ferric cyanide (7) | Not Specified | -0.19 | Not Reported | [2] |

| Annealing of electrodeposited PbO₂ | Buffer solution (7) | Not Specified | -0.3 | Not Reported | [2] |

Electrochemical Impedance Spectroscopy (EIS) Data

Detailed tables of equivalent circuit parameters for this compound films are not commonly presented in the literature. The analysis is often qualitative, describing the shape of the Nyquist and Bode plots. However, a common equivalent circuit model for metal oxide films in an electrolyte is the Randles circuit.

Typical Randles Circuit Parameters for a Metal Oxide Film

| Parameter | Symbol | Description | Typical Range of Values |

| Solution Resistance | Rₛ | Resistance of the electrolyte between the working and reference electrodes. | 1 - 100 Ω |

| Charge Transfer Resistance | Rₖₜ | Resistance to the electrochemical reaction at the electrode-electrolyte interface. | 10² - 10⁶ Ω·cm² |

| Double Layer Capacitance | Cₐₗ | Capacitance of the electrical double layer at the electrode-electrolyte interface. | 10 - 100 µF/cm² |

| Warburg Impedance | Zₙ | Represents the diffusion of ions to the electrode surface. | Varies with frequency |

Experimental Protocols

This section details the methodologies for the synthesis of this compound films and their electrochemical characterization.

Synthesis of this compound (Pb₃O₄) Films

A common and effective method for preparing Pb₃O₄ films is through the thermal annealing of electrodeposited lead dioxide (PbO₂) films.

1. Substrate Preparation:

-

Mechanically polish the substrate (e.g., nickel, FTO glass) with alumina (B75360) powder of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Degrease the substrate by sonicating in acetone (B3395972) for 15 minutes.

-

Rinse thoroughly with deionized water and dry in a stream of nitrogen.

2. Electrodeposition of Lead Dioxide (PbO₂) Precursor Film:

-

Prepare an electrolytic bath containing, for example, 0.1 M lead(II) nitrate (B79036) (Pb(NO₃)₂) and 0.1 M nitric acid (HNO₃).

-

Use a three-electrode setup with the prepared substrate as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

-

Apply a constant potential (e.g., +1.4 V vs. SCE) or a constant current density (e.g., 10 mA/cm²) for a specified duration to achieve the desired film thickness.

-

After deposition, rinse the PbO₂-coated substrate with deionized water and dry it.

3. Thermal Annealing to Form this compound (Pb₃O₄):

-

Place the PbO₂-coated substrate in a furnace.

-

Heat the film in an air or oxygen atmosphere at a controlled temperature. The conversion of PbO₂ to Pb₃O₄ typically occurs around 450°C.

-

Maintain the temperature for an extended period, for example, 24 hours, to ensure complete conversion.[1]

-

Allow the furnace to cool down slowly to room temperature to prevent cracking of the film.

Electrochemical Characterization

1. Cyclic Voltammetry (CV):

-

Objective: To study the redox behavior of the Pb₃O₄ film.

-

Setup: A standard three-electrode electrochemical cell is used, with the Pb₃O₄ film as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., SCE or Ag/AgCl).

-

Electrolyte: An appropriate electrolyte solution that does not react with the film, for instance, a buffered solution or a solution containing a redox couple like ferro/ferricyanide.[2]

-

Procedure:

-

Immerse the electrodes in the electrolyte solution.

-

Apply a potential sweep using a potentiostat. The potential range should be chosen to encompass the redox reactions of interest while avoiding decomposition of the film or electrolyte.

-

Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the kinetics of the electrochemical processes.

-

Record the current response as a function of the applied potential to obtain the cyclic voltammogram.

-

2. Mott-Schottky Analysis:

-

Objective: To determine the flat-band potential and donor/acceptor density of the semiconductor film.

-

Setup: The same three-electrode setup as for CV is used.

-

Procedure:

-

Perform electrochemical impedance spectroscopy (EIS) at a series of DC potentials.

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at each DC potential.

-

From the impedance data, calculate the space charge capacitance (C) at a fixed high frequency (e.g., 1 kHz).

-

Plot 1/C² versus the applied DC potential (V).

-

For an n-type semiconductor, the plot will be linear with a positive slope. The flat-band potential (Vₙₒ) is determined by extrapolating the linear portion of the plot to the x-axis.

-

The donor density (Nₐ) can be calculated from the slope of the line using the Mott-Schottky equation:

where 'e' is the elementary charge, 'ε' is the dielectric constant of the semiconductor, 'ε₀' is the permittivity of free space, and 'A' is the electrode area.[1]

-

3. Electrochemical Impedance Spectroscopy (EIS):

-

Objective: To investigate the charge transfer and transport processes at the film-electrolyte interface.

-

Setup: A three-electrode system is used.

-

Procedure:

-

Set the working electrode at a specific DC potential (e.g., the open-circuit potential or a potential where a specific reaction occurs).

-

Apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Measure the resulting AC current response to determine the impedance at each frequency.

-

Plot the data in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

-

Analyze the plots by fitting the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract parameters like solution resistance, charge transfer resistance, and double-layer capacitance.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and electrochemical characterization of this compound films.

References

A Comprehensive Technical Guide to the Mineral Minium (Lead Tetroxide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural mineral minium, the naturally occurring form of lead tetroxide (Pb₃O₄). The document details its core properties, experimental characterization protocols, and synthesis methodologies, tailored for a scientific audience.

Core Properties of Minium

Minium, also known as red lead, is a secondary mineral formed through the oxidation of other lead-bearing minerals.[1] It is characterized by its distinct bright red to brownish-red color.[2][3]

Physical and Optical Properties

Minium typically presents as scaly to earthy masses and is rarely found in well-defined crystals.[2][4] A summary of its key physical and optical properties is presented in Table 1.

| Property | Value | References |

| Color | Scarlet to brownish-red, sometimes with a yellowish tint. | [2][3][4] |

| Crystal Habit | Scaly; commonly as earthy, pulverulent masses. | [2][4] |

| Luster | Dull to slightly greasy. | [2][3][4] |

| Streak | Yellow-orange. | [2][4] |

| Hardness (Mohs) | 2.5 | [2][3][4] |

| Specific Gravity | 8.9 - 9.2 | [2][3] |

| Cleavage | Perfect on {110} and {010}. | [2] |

| Diaphaneity | Semitransparent. | [2][4] |

| Refractive Index | n = 2.42 | [2][5] |

| Optical Class | Uniaxial. | [2][4] |

Chemical Properties

Minium is a mixed-valence compound with the chemical formula Pb₂²⁺Pb⁴⁺O₄.[2] Its chemical behavior is characterized by its insolubility in water and alcohol, and its reactivity with various acids.[5][6][7] Key chemical properties are summarized in Table 2.

| Property | Description | References |

| Chemical Formula | Pb₃O₄ | [3][6] |

| Molecular Weight | 685.60 g/mol | [8] |

| Solubility | Insoluble in water and alcohol. Soluble in hydrochloric acid, glacial acetic acid, and a dilute mixture of nitric acid and hydrogen peroxide. | [5][6][7] |

| Thermal Stability | Decomposes at approximately 500°C to lead(II) oxide (PbO) and oxygen. | [6][7][9] |

| Reaction with Nitric Acid | Reacts with nitric acid to form lead(II) nitrate (B79036) and insoluble lead(IV) oxide: Pb₃O₄ + 4HNO₃ → 2Pb(NO₃)₂ + PbO₂ + 2H₂O. | [6][7] |

| Reaction with Hydrochloric Acid | Reacts with concentrated hydrochloric acid to produce chlorine gas. | [10] |

| Reaction with Hydrogen Sulfide (B99878) | Reacts with hydrogen sulfide to form black lead sulfide (PbS). | [11] |

Crystallographic Data

Minium crystallizes in the tetragonal crystal system.[2][3] Its crystallographic parameters are detailed in Table 3.

| Property | Value | References |

| Crystal System | Tetragonal | [2][3] |

| Crystal Class | Ditetragonal dipyramidal (4/mmm) | [2] |

| Space Group | P4₂/mbc | [2][3] |

| Unit Cell Dimensions | a = 8.811(5) Å, c = 6.563(3) Å | [2][3] |

| Z (formula units per unit cell) | 4 | [2] |

Experimental Protocols

This section provides detailed methodologies for the characterization and synthesis of this compound.

Mineral Identification Workflow

A systematic approach is crucial for the accurate identification of minium. The following workflow outlines the key steps.

X-Ray Diffraction (XRD) Analysis

XRD is a definitive method for the identification of minium by determining its crystal structure.

Objective: To confirm the crystalline phase of a sample as minium.

Instrumentation:

-

A powder X-ray diffractometer with a Cu-Kα radiation source (λ = 1.5406 Å).

-

Sample holder (low-background silicon wafer or standard aluminum holder).

-

Mortar and pestle for sample grinding.

Procedure:

-

Sample Preparation:

-

Grind a small amount of the mineral sample to a fine powder (typically <10 µm) using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

-

Instrument Setup:

-

Set the X-ray generator to 40 kV and 40 mA.

-

Configure the goniometer for a continuous scan.

-

-

Data Acquisition:

-

Scan the sample over a 2θ range of 10° to 90°.

-

Use a step size of 0.02° and a counting time of 1-2 seconds per step.

-